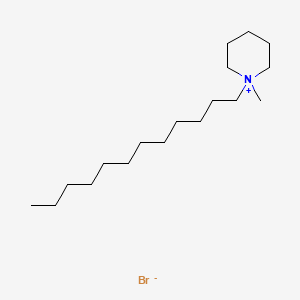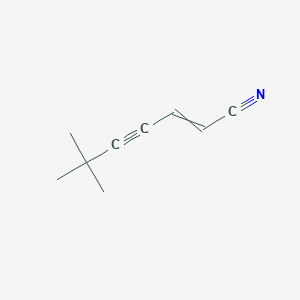![molecular formula C4H6N2 B14463417 2,3-Diazabicyclo[2.1.1]hex-2-ene CAS No. 72192-13-3](/img/structure/B14463417.png)
2,3-Diazabicyclo[2.1.1]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazabicyclo[2.1.1]hex-2-ene is a bicyclic azo compound known for its unique structure and reactivity. It is characterized by a highly strained bicyclic framework, which makes it an interesting subject for various chemical studies. The compound is often used in photochemical and thermal reactions due to its ability to release nitrogen gas upon decomposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of diazoalkanes with alkenes under specific conditions. One common method is the photochemical denitrogenation of cyclic azoalkanes, which can be achieved under mild conditions using light as a catalyst . This method is favored for its efficiency and minimal environmental impact, as it falls under the umbrella of green chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and photochemical reactions are likely employed to produce this compound on a larger scale. The use of light-promoted reactions to achieve high yields with minimal byproducts is a key aspect of its industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diazabicyclo[2.1.1]hex-2-ene undergoes several types of chemical reactions, including:
Denitrogenation: This is a primary reaction where the compound releases nitrogen gas, leading to the formation of highly strained bicyclic structures.
Cycloaddition: The compound can participate in [2+2] cycloaddition reactions, forming new bicyclic compounds.
Common Reagents and Conditions
Photochemical Conditions: Light is often used to initiate reactions involving this compound, particularly for denitrogenation.
Thermal Conditions: Heat can also be used to induce the decomposition of the compound, leading to the formation of various products.
Major Products
Bicyclo[1.1.0]butane: One of the major products formed from the denitrogenation of this compound.
Cyclopentyl Diradicals: These are formed through migration-type mechanisms during the decomposition process.
Applications De Recherche Scientifique
2,3-Diazabicyclo[2.1.1]hex-2-ene has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 2,3-Diazabicyclo[2.1.1]hex-2-ene involves the release of nitrogen gas through denitrogenation. This process is initiated by either light or heat, leading to the formation of highly strained bicyclic structures. The electronic excitation involved in this reaction is typically an n → π* transition . The compound’s reactivity is influenced by hyperconjugative interactions, particularly when halogenated derivatives are involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Another bicyclic azo compound with similar reactivity but different structural properties.
Bicyclo[1.1.0]butane: A product of the denitrogenation of 2,3-Diazabicyclo[2.1.1]hex-2-ene, known for its strained structure.
Uniqueness
This compound is unique due to its highly strained bicyclic framework and its ability to undergo clean and efficient denitrogenation reactions. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propriétés
Numéro CAS |
72192-13-3 |
|---|---|
Formule moléculaire |
C4H6N2 |
Poids moléculaire |
82.10 g/mol |
Nom IUPAC |
2,3-diazabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2 |
Clé InChI |
FLMPZLURVMTPKU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)




![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)

![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)

![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
